molecular formula C16H14N2O4 B2682719 N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034490-10-1

N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2682719
CAS No.: 2034490-10-1
M. Wt: 298.298
InChI Key: AAIZHHXVPLRMCC-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a bifuran moiety linked to a dihydropyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the coupling of bifuran derivatives with dihydropyridine intermediates. One common method involves the use of microwave-assisted conditions to facilitate the reaction between 2-furoic acid, furfurylamine, and furfuryl alcohol . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve good yields .

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of renewable resources, such as lignocellulosic biomass, can also be considered to produce the necessary furan derivatives .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanic acids.

    Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include furanic acids, tetrahydropyridine derivatives, and various substituted bifuran compounds.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the dihydropyridine ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of bifuran and dihydropyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-18-8-2-4-12(16(18)20)15(19)17-10-11-6-7-14(22-11)13-5-3-9-21-13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIZHHXVPLRMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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